molecular formula C8H12N2O2S B13953043 N-ethyl-1-(pyridin-4-yl)methanesulfonamide

N-ethyl-1-(pyridin-4-yl)methanesulfonamide

Cat. No.: B13953043
M. Wt: 200.26 g/mol
InChI Key: OCJDGOFGZRAMON-UHFFFAOYSA-N
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Description

N-ethyl-1-(pyridin-4-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antimicrobial properties. This compound, in particular, has a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(pyridin-4-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method is the reaction of pyridine-4-amine with ethyl methanesulfonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(pyridin-4-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

N-ethyl-1-(pyridin-4-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for treating bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-1-(pyridin-4-yl)methanesulfonamide involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-ethyl-1-(pyridin-4-yl)methanesulfonamide is unique due to its specific structure, which combines the properties of both pyridine and sulfonamide groups. This combination enhances its antimicrobial activity and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-ethyl-1-pyridin-4-ylmethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)7-8-3-5-9-6-4-8/h3-6,10H,2,7H2,1H3

InChI Key

OCJDGOFGZRAMON-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CC1=CC=NC=C1

Origin of Product

United States

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